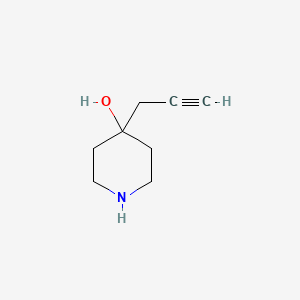

4-(Prop-2-yn-1-yl)piperidin-4-ol

Description

4-(Prop-2-yn-1-yl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group and a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol and a purity of 95% . The propargyl group introduces alkyne functionality, enabling participation in click chemistry or serving as a hydrogen bond acceptor. This compound is of interest in medicinal chemistry and drug design due to its modular structure, which allows for diverse functionalization .

Properties

CAS No. |

1742-70-7 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-prop-2-ynylpiperidin-4-ol |

InChI |

InChI=1S/C8H13NO/c1-2-3-8(10)4-6-9-7-5-8/h1,9-10H,3-7H2 |

InChI Key |

BJYQAKIZSOGOGE-UHFFFAOYSA-N |

SMILES |

C#CCC1(CCNCC1)O |

Canonical SMILES |

C#CCC1(CCNCC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperidin-4-ol derivatives are heavily influenced by substituents at the 1- and 4-positions. Below is a detailed comparison of 4-(Prop-2-yn-1-yl)piperidin-4-ol with key analogs:

Pharmacological Activity

- This compound: Limited direct pharmacological data, but its propargyl group is frequently employed in covalent inhibitor design (e.g., targeting kinases) .

4-(4-Chlorophenyl)piperidin-4-ol : Used as a scaffold for HIV-1 inhibitors; one derivative (compound 11) showed antiviral activity .

- Key Insight: Aromatic substituents (e.g., quinoline, chlorophenyl) enhance interactions with hydrophobic protein pockets, while propargyl groups may enable covalent binding or metabolic stability .

Physicochemical and ADMET Properties

- Key Insight : The propargyl group in this compound contributes to balanced lipophilicity, favoring oral bioavailability compared to bulkier analogs .

Structural and Crystallographic Data

- This compound: No crystallographic data reported, but SHELX programs (widely used for small-molecule refinement) could elucidate its conformation .

Q & A

Basic: What are the standard synthetic routes for 4-(Prop-2-yn-1-yl)piperidin-4-ol, and how can its purity be validated?

The synthesis of piperidin-4-ol derivatives typically involves nucleophilic substitution or reductive amination. For example, analogs like 4-(4-chlorophenyl)piperidin-4-ol are synthesized via alkylation of 4-hydroxy-piperidine with halogenated aryl/alkyl reagents under basic conditions (e.g., K₂CO₃ in DMF) . For this compound, prop-2-yn-1-yl bromide could react with 4-hydroxypiperidine in a similar protocol.

Validation :

- NMR Spectroscopy : Confirm regioselectivity by analyzing chemical shifts (e.g., δ ~3.5–4.5 ppm for piperidine protons) .

- HPLC-MS : Quantify purity using reverse-phase chromatography with a C18 column and electrospray ionization .

- Melting Point Analysis : Compare observed values to literature standards to detect impurities .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Crystallography is critical for confirming stereochemistry and hydrogen-bonding networks. For example, the crystal structure of 4-(hydroxymethyl)-1-(sulfonyl)piperidin-4-ol revealed a chair conformation in the piperidine ring and intermolecular hydrogen bonds stabilizing the lattice .

Methodology :

- Data Collection : Use synchrotron radiation (λ = 1.3 Å) for high-resolution data .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bond modeling. Validate with R-factors (e.g., R₁ < 0.05) .

- Software : WinGX or ORTEP for visualization and packing analysis .

Basic: What spectroscopic techniques are optimal for characterizing this compound in solution?

- ¹H/¹³C NMR : Identify protons on the piperidine ring (e.g., axial/equatorial H-2/H-6 at δ ~1.5–2.5 ppm) and the propargyl group (sp-hybridized C≡CH at δ ~2.0–2.5 ppm) .

- IR Spectroscopy : Detect O–H stretching (~3200–3600 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .

- ESI-HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Advanced: How can computational modeling predict the binding affinity of this compound to dopamine receptors?

Piperidin-4-ol derivatives often act as dopamine receptor ligands. For instance, L-741,626 (a 4-aryl-piperidin-4-ol analog) binds selectively to D2 receptors via hydrophobic interactions with transmembrane helices .

Approach :

- Docking Studies : Use AutoDock Vina or MOE to model ligand-receptor interactions. Focus on the piperidine nitrogen and propargyl group as potential hydrogen-bond donors/acceptors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-binding pocket .

- SAR Analysis : Compare with analogs (e.g., 4-(quinolin-3-yl)piperidin-4-ol) to optimize substituent effects on affinity .

Advanced: How to resolve contradictions in biological activity data across studies using this compound analogs?

Discrepancies may arise from variations in synthesis, assay conditions, or off-target effects. For example, 4-(quinolin-3-yl)piperidin-4-ol showed conflicting results in insulin secretion assays due to differences in donor islet viability and drug exposure times .

Strategies :

- Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, reaction time) .

- Dose-Response Curves : Use Hill slopes to validate EC₅₀/IC₅₀ values across multiple cell lines .

- Orthogonal Assays : Confirm receptor binding via SPR and functional cAMP assays .

Basic: What safety precautions are recommended when handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.